p-Xylene

説明

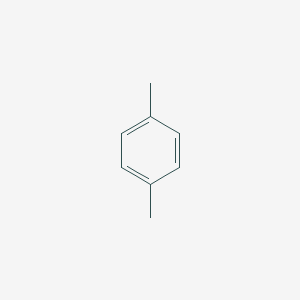

Structure

3D Structure

特性

IUPAC Name |

1,4-xylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-3-5-8(2)6-4-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URLKBWYHVLBVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10, Array | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25951-90-0 | |

| Record name | Benzene, 1,4-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25951-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021868 | |

| Record name | p-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. Freezing point is 56 °F. (USCG, 1999), Liquid, Colorless solid at low temperature; mp = 13-14 deg C; [Merck Index] Colorless liquid with a sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. [Note: A solid below 56 °F.] | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

280.9 °F at 760 mmHg (NTP, 1992), 138.3 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 138 °C, 281 °F | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

81 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (Closed cup), 27 °C c.c., 81 °F | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble. (NTP, 1992), In water, 1.62X10+2 mg/L at 25 °C, In water, 165 mg/L at 25 °C (average of 15 literature values ranging from 130-215 mg/L at 25 °C), Miscible in alcohol, ether, acetone, benzene; soluble in chloroform, Solubility in water: none, 0.02% | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.861 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.86104 at 20 °C/4 °C, Critical density: 2.64 mmol/cu cm; Critical volume: 379.0 cu cm/mol, Relative density (water = 1): 0.86, 0.86 | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 81.1 °F (NTP, 1992), 8.84 [mmHg], 8.84 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 9 mmHg | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17009 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless plates or prisms at low temp, Colorless liquid [Note: A solid below 56 degrees F], Color: Saybolt units +30 (research, pure & technical grades) | |

CAS No. |

106-42-3 | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-XYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WAC1O477V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ZE280DE8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

55.9 °F (NTP, 1992), 13.3 °C, 13 °C, 56 °F | |

| Record name | P-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9181 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/136 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | p-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0086 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | p-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0670.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

p-Xylene: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

para-Xylene (p-xylene), systematically named 1,4-dimethylbenzene, is an aromatic hydrocarbon of significant industrial importance. It serves as a primary feedstock for the production of terephthalic acid (TPA) and purified terephthalic acid (PTA), essential monomers in the manufacture of polyethylene (B3416737) terephthalate (B1205515) (PET) plastics and polyester (B1180765) fibers.[1][2] Beyond its role in polymer chemistry, this compound's reactivity makes it a versatile intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients. This guide provides an in-depth overview of the chemical properties and reactivity of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless, flammable liquid with a sweet, aromatic odor.[3][4] Its molecular structure consists of a benzene (B151609) ring substituted with two methyl groups at the para position, imparting a high degree of symmetry. This symmetry influences its physical properties, notably its melting point, which is higher than its ortho- and meta-isomers.[5]

General Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀ | [5] |

| Molecular Weight | 106.16 g/mol | [5] |

| CAS Number | 106-42-3 | [5] |

| Appearance | Colorless liquid | [3][4] |

| Odor | Sweet, aromatic | [3][5] |

Physical and Thermochemical Properties

A comprehensive summary of the key physical and thermochemical properties of this compound is presented below. These parameters are critical for process design, safety assessments, and theoretical modeling.

| Property | Value | Reference(s) |

| Melting Point | 13.3 °C (286.4 K) | [5] |

| Boiling Point | 138.3 °C (411.5 K) | [5] |

| Density | 0.861 g/cm³ at 20 °C | [5] |

| Flash Point | 25 °C (Closed Cup) | [5] |

| Autoignition Temperature | 527 °C | |

| Solubility in Water | 0.165 g/L at 25 °C | [5] |

| Vapor Pressure | 8.7 mmHg at 25 °C | [5] |

| Refractive Index (n_D^20) | 1.495 | [4] |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -24.4 kJ/mol | [4] |

| Standard Enthalpy of Combustion (liquid, 298.15 K) | -4552.5 kJ/mol | [6] |

| Liquid Heat Capacity (Cp, 298.15 K) | 181.7 J/(mol·K) | [4] |

| Gas Heat Capacity (Cp, 298.15 K) | 126.0 J/(mol·K) | [7] |

| Enthalpy of Fusion | 17.1 kJ/mol | [4] |

| Enthalpy of Vaporization | 42.4 kJ/mol at 25 °C | [6] |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and quantification of this compound.

| Spectroscopy | Peak Assignments | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~2.3 ppm (s, 6H, -CH₃), δ ~7.1 ppm (s, 4H, Ar-H) | [8] |

| ¹³C NMR (CDCl₃) | δ ~21 ppm (-CH₃), δ ~129 ppm (Ar-CH), δ ~135 ppm (Ar-C) | [9] |

| FT-IR (cm⁻¹) | ~2920 (C-H stretch, methyl), ~1515 (C=C stretch, aromatic), ~800 (C-H bend, para-disubstituted) | [10] |

Reactivity of this compound

The reactivity of this compound is dominated by the chemistry of its aromatic ring and the two methyl groups. The electron-donating nature of the methyl groups activates the benzene ring towards electrophilic substitution and also provides sites for free-radical reactions.

Oxidation of Methyl Groups

The most commercially significant reaction of this compound is the catalytic oxidation of its methyl groups to carboxylic acids, yielding terephthalic acid. This process is the cornerstone of the polyester industry.

This protocol outlines a laboratory-scale synthesis of terephthalic acid via the oxidation of this compound, based on the principles of the industrial Amoco process.[11]

Materials:

-

This compound

-

Acetic acid (glacial)

-

Cobalt(II) acetate (B1210297) tetrahydrate

-

Manganese(II) acetate tetrahydrate

-

Sodium bromide

-

High-pressure reactor equipped with a stirrer, gas inlet, and condenser

Procedure:

-

Charge the high-pressure reactor with this compound, glacial acetic acid, cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, and sodium bromide. A typical molar ratio of this compound to acetic acid is around 1:5 to 1:10, with catalyst and promoter concentrations in the range of 100-1000 ppm.

-

Seal the reactor and purge with an inert gas, such as nitrogen.

-

Pressurize the reactor with compressed air or a mixture of oxygen and nitrogen to the desired partial pressure of oxygen (typically 15-30 bar).[12]

-

Heat the reactor to the reaction temperature (typically 175-225 °C) with vigorous stirring.[12]

-

Maintain the reaction conditions for a specified period (e.g., 2-4 hours), continuously supplying air to maintain the oxygen concentration.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.

-

The solid product, crude terephthalic acid, can be collected by filtration, washed with acetic acid and then water, and dried.

Diagram: Logical Flow of this compound Oxidation to TPA

References

- 1. scispace.com [scispace.com]

- 2. This compound [fchartsoftware.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. This compound (data page) - Wikipedia [en.wikipedia.org]

- 5. scienceasia.org [scienceasia.org]

- 6. This compound (CAS 106-42-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound [webbook.nist.gov]

- 8. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of p-Xylene via Toluene Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-xylene (p-xylene) is a critical platform chemical, primarily serving as a feedstock for the production of terephthalic acid (TPA) and dimethyl terephthalate (B1205515) (DMT), essential monomers in the manufacture of polyethylene (B3416737) terephthalate (PET) plastics and polyester (B1180765) fibers. The selective synthesis of this compound through the methylation of toluene (B28343) presents a more direct and economically favorable route compared to traditional separation from mixed xylene streams. This guide provides a comprehensive technical overview of the core methodologies, experimental protocols, and catalytic performance data for the synthesis of this compound via toluene methylation, with a focus on shape-selective catalysis using modified ZSM-5 zeolites.

Core Concepts and Reaction Pathways

The fundamental reaction involves the catalytic alkylation of toluene with a methylating agent, most commonly methanol (B129727), to produce xylenes (B1142099) and water. The primary challenge lies in maximizing the selectivity towards the desired p-isomer while minimizing the formation of ortho- and meta-xylenes, as well as other byproducts from competing side reactions.

The reaction network is complex and includes:

-

Toluene Methylation: The primary reaction forming a mixture of xylene isomers.

-

Xylene Isomerization: Interconversion between p-, m-, and o-xylene (B151617).

-

Disproportionation and Transalkylation: Toluene can disproportionate to benzene (B151609) and xylenes, and further transalkylation reactions can occur.

-

Methanol Conversion: Methanol can undergo dehydration to dimethyl ether (DME) or be converted to hydrocarbons (Methanol-to-Hydrocarbons, MTH).

Shape-selective catalysis, primarily employing modified ZSM-5 zeolites, is the key to enhancing this compound selectivity. The medium-pore structure of ZSM-5, with its intersecting straight and sinusoidal channels, provides a steric hindrance effect. The diffusion rate of the linear this compound molecule within the zeolite pores is significantly higher than that of the bulkier m- and o-isomers. By modifying the catalyst, particularly the external surface acid sites where non-selective reactions can occur, the para-selectivity can be substantially improved to levels exceeding 90%.[1][2]

Experimental Protocols

Catalyst Preparation: Modified HZSM-5

The performance of the toluene methylation process is critically dependent on the catalyst. HZSM-5, the acidic form of ZSM-5, is the most common base material. Its properties are tailored through various modifications to enhance this compound selectivity.

a) Preparation of HZSM-5 from Na-ZSM-5

This procedure describes the conversion of the sodium form of ZSM-5 to the catalytically active protonated form.

-

Materials: Na-ZSM-5 zeolite, ammonium (B1175870) nitrate (B79036) (NH₄NO₃), deionized water.

-

Procedure:

-

Perform ion exchange by suspending Na-ZSM-5 in a 1 M NH₄NO₃ solution (e.g., 10 g of zeolite in 100 mL of solution).

-

Heat the suspension to 80°C and maintain for 2 hours with stirring.

-

Separate the solid by centrifugation or filtration and wash thoroughly with deionized water.

-

Repeat the ion-exchange procedure three more times to ensure complete exchange of sodium ions.

-

Dry the resulting NH₄-ZSM-5 at 120°C for 12 hours.

-

Calcination: Heat the dried powder in a furnace to 540°C for 4 hours to decompose the ammonium ions and form the acidic HZSM-5.

-

b) Phosphorus Modification of HZSM-5

Phosphorus modification is a widely used technique to passivate external acid sites and fine-tune the pore openings of HZSM-5, thereby increasing this compound selectivity.

-

Materials: HZSM-5, phosphoric acid (H₃PO₄) or a phosphate (B84403) salt (e.g., ammonium dihydrogen phosphate), deionized water or ethanol (B145695).

-

Procedure (Impregnation with Phosphoric Acid):

-

Prepare a solution of phosphoric acid in deionized water or ethanol. The concentration will depend on the desired phosphorus loading.

-

Add the HZSM-5 powder to the solution and stir to ensure a homogeneous slurry.

-

Impregnate the zeolite with the phosphorus-containing solution. The addition of ethanol during impregnation can promote the transition of phosphoric acid to phosphate, which effectively covers the external acid sites.[3]

-

Dry the impregnated catalyst, typically at 100-120°C, to remove the solvent.

-

Calcination: Heat the dried material in air at a temperature range of 500-600°C for several hours.

-

c) Silica (B1680970) Modification of HZSM-5 (Chemical Liquid Deposition)

Coating the external surface of HZSM-5 crystals with a thin layer of silica is another effective method to enhance shape selectivity.

-

Materials: HZSM-5, tetraethyl orthosilicate (B98303) (TEOS) as the silica precursor, a non-polar solvent like hexane.

-

Procedure:

-

Disperse the HZSM-5 catalyst in hexane.

-

Add a controlled amount of TEOS to the suspension.

-

Stir the mixture at room temperature for several hours to allow for the hydrolysis and deposition of silica onto the external surface of the zeolite crystals.

-

Recover the solid catalyst by filtration and wash with the solvent.

-

Dry the catalyst at 100-120°C.

-

Calcination: Calcine the dried catalyst in air at a temperature around 550°C to decompose the organic template and form a stable silica layer.

-

Catalytic Toluene Methylation in a Fixed-Bed Reactor

The methylation of toluene is typically carried out in a continuous-flow fixed-bed reactor.

-

Experimental Setup:

-

A stainless steel or quartz fixed-bed reactor housed in a furnace with temperature control.

-

Mass flow controllers for precise control of gas and liquid feeds.

-

A high-pressure pump for liquid feeds (toluene and methanol).

-

A pre-heater/vaporizer to ensure the reactants are in the gas phase before entering the reactor.

-

A condenser to cool the reactor effluent and separate the liquid products.

-

A gas-liquid separator.

-

An online gas chromatograph (GC) for product analysis.

-

-

Procedure:

-

Catalyst Loading: Load a specific amount of the prepared catalyst (typically 0.5 - 2.0 g) into the reactor, supported on a quartz wool plug.

-

Catalyst Pre-treatment: Before the reaction, the catalyst is often pre-treated in situ. This typically involves heating the catalyst under a flow of an inert gas (e.g., nitrogen or argon) to a high temperature (e.g., 500-550°C) for several hours to remove any adsorbed water and impurities.

-

Reaction:

-

Set the reactor to the desired temperature (typically 400-550°C) and pressure (typically atmospheric to 30 bar).

-

Introduce the pre-heated gaseous feed mixture of toluene, methanol, and a carrier gas (e.g., N₂ or H₂) into the reactor at a defined weight hourly space velocity (WHSV). The toluene to methanol molar ratio is a critical parameter and is typically varied between 1:1 and 5:1.

-

The reaction is carried out for a specified time on stream.

-

-

Product Collection and Analysis:

-

The reactor effluent is cooled in a condenser, and the liquid products are collected in a separator.

-

The gaseous products are analyzed online using a gas chromatograph equipped with a suitable column (e.g., a capillary column like HP-PONA or a packed column) and a flame ionization detector (FID) and/or a thermal conductivity detector (TCD).

-

The liquid products are analyzed offline using a similar GC setup to determine the composition of xylenes and other aromatic byproducts.

-

-

Data Calculation:

-

Toluene Conversion (%) = [(Moles of toluene in - Moles of toluene out) / Moles of toluene in] x 100

-

This compound Selectivity (%) = [Moles of this compound formed / (Moles of this compound + m-xylene (B151644) + o-xylene formed)] x 100

-

-

Data Presentation

The following tables summarize representative quantitative data from various studies on toluene methylation for this compound synthesis.

Table 1: Performance of Different Modified ZSM-5 Catalysts

| Catalyst | Modification | Temperature (°C) | Toluene/Methanol Molar Ratio | Toluene Conversion (%) | This compound Selectivity (%) | Reference |

| HZSM-5 | None | 400 | 2:1 | 15.2 | 24.3 | [2] |

| P/HZSM-5 | Phosphorus | 550 | 2:1 | 20.1 | 86.4 | [2] |

| Mg/HZSM-5 | Magnesium | 400 | 1:1 | ~15 | >90 | [4] |

| Si/HZSM-5 | Silica (CLD) | 500 | 2:1 | ~10 | >95 | [5] |

| HZSM-5@Silicalite-1 | Silicalite-1 Shell | 450 | 2:1 | 13.5 | 80.7 | [2] |

Table 2: Effect of Reaction Conditions on a P-modified HZSM-5 Catalyst

| Temperature (°C) | Pressure (bar) | WHSV (h⁻¹) | Toluene/Methanol Molar Ratio | Toluene Conversion (%) | This compound Selectivity (%) |

| 450 | 1 | 5 | 2:1 | 18.5 | 92.1 |

| 500 | 1 | 5 | 2:1 | 22.3 | 89.5 |

| 550 | 1 | 5 | 2:1 | 25.1 | 86.4 |

| 500 | 10 | 5 | 2:1 | 28.7 | 82.3 |

| 500 | 1 | 10 | 2:1 | 19.8 | 91.2 |

| 500 | 1 | 5 | 4:1 | 20.1 | 90.3 |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for this compound synthesis.

Caption: Reaction pathways in toluene methylation.

Conclusion

The synthesis of this compound via toluene methylation over modified ZSM-5 zeolites is a highly promising and industrially relevant process. Success in achieving high this compound selectivity and yield hinges on the careful design and preparation of the catalyst, as well as the optimization of reaction conditions. This guide provides a foundational understanding and practical protocols for researchers and professionals engaged in this field. Further advancements will likely focus on developing even more robust and selective catalysts with longer lifetimes, as well as process intensification strategies to further improve the economics of this compound production.

References

An In-depth Technical Guide to the Laboratory-Scale Synthesis of p-Xylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal methods for the laboratory-scale synthesis of p-xylene, a critical precursor in the production of terephthalic acid for polyethylene (B3416737) terephthalate (B1205515) (PET) and other valuable polymers. This document details key experimental protocols, presents quantitative data for comparative analysis, and illustrates the core chemical pathways and workflows.

Overview of Synthetic Strategies

The laboratory synthesis of this compound can be broadly categorized into several key approaches, each with distinct advantages and challenges. These include the catalytic methylation and disproportionation of toluene (B28343), synthesis from biomass-derived precursors, and multi-step syntheses from smaller olefins like ethylene (B1197577). The choice of method often depends on the available starting materials, desired purity, and the specific research or development context.

Toluene Methylation

The selective methylation of toluene with methanol (B129727) is a highly significant and widely researched method for producing this compound. This process typically employs shape-selective zeolite catalysts, such as ZSM-5, which favor the formation of the para isomer due to steric constraints within their porous structure.

Experimental Protocol: Selective Toluene Methylation

This protocol describes a typical laboratory-scale setup for the vapor-phase methylation of toluene using a modified ZSM-5 catalyst in a fixed-bed reactor.

Materials:

-

Toluene (Reagent Grade)

-

Methanol (Anhydrous)

-

Modified H-ZSM-5 Catalyst (e.g., silica-coated)

-

High-purity Nitrogen or Helium (carrier gas)

-

Quartz Wool

-

Standard glassware for product collection and analysis

Equipment:

-

Tubular fixed-bed reactor (Quartz or Stainless Steel)

-

Tube furnace with temperature controller

-

Mass flow controllers for gas and liquid feeds

-

High-performance liquid chromatography (HPLC) pump for liquid feed

-

Condenser and cold trap system

-

Gas chromatograph (GC) with a suitable column (e.g., capillary column for xylene isomer separation) and flame ionization detector (FID)

Procedure:

-

Catalyst Preparation: The H-ZSM-5 catalyst is often modified to enhance this compound selectivity by deactivating the external acid sites. This can be achieved by chemical vapor deposition of silica (B1680970) using tetraethyl orthosilicate (B98303) (TEOS).

-

Catalyst Loading: A specific amount of the modified H-ZSM-5 catalyst (e.g., 1-5 grams) is packed into the center of the tubular reactor, supported by quartz wool plugs on both ends.

-

Catalyst Activation: The catalyst is activated in situ by heating to 500-550°C under a continuous flow of an inert gas (e.g., nitrogen at 50 mL/min) for at least 2 hours to remove any adsorbed moisture.

-

Reaction Initiation: After activation, the reactor temperature is adjusted to the desired reaction temperature (typically between 400°C and 500°C).

-

Reactant Feed: A liquid mixture of toluene and methanol, with a specific molar ratio (e.g., 2:1 to 5:1), is introduced into a vaporizer and then fed into the reactor using an HPLC pump at a controlled weight hourly space velocity (WHSV). The inert gas flow is maintained.

-

Product Collection: The reactor effluent is passed through a condenser and a cold trap (e.g., using an ice bath or a cryocooler) to liquefy the products.

-

Analysis: The collected liquid products are analyzed by gas chromatography (GC) to determine the conversion of toluene, the selectivity to xylene isomers, and the formation of any byproducts.

Quantitative Data: Toluene Methylation

| Catalyst | Temperature (°C) | Toluene/Methanol Molar Ratio | Toluene Conversion (%) | This compound Selectivity (%) | Reference |

| Mg-ZSM-5 | 400 | 1 | - | 97.7 | |

| Si-Mg-P-La/ZSM-5 | 420-550 | - | - | >99 | |

| B/ZSM-5 | 400 | - | - | - | |

| Silicalite-1 coated Zn/ZSM-5 | - | - | - | 99.0 |

Note: The specific toluene conversion and this compound selectivity are highly dependent on the catalyst modification, reaction conditions, and reactor configuration.

Signaling Pathway: Toluene Methylation

Caption: Toluene methylation pathway over a ZSM-5 catalyst.

Toluene Disproportionation

Toluene disproportionation is a catalytic process that converts two molecules of toluene into one molecule of benzene and one molecule of a xylene isomer. Similar to toluene methylation, the use of modified ZSM-5 zeolites can significantly enhance the selectivity towards this compound.

Experimental Protocol: Selective Toluene Disproportionation

Materials:

-

Toluene (Reagent Grade)

-

Modified H-ZSM-5 Catalyst (e.g., silica-deposited)

-

High-purity Hydrogen or Nitrogen (carrier gas)

-

Quartz Wool

Equipment:

-

Fixed-bed reactor system (as described for toluene methylation)

-

Gas chromatograph (GC) with FID

Procedure:

-

Catalyst Preparation: H-ZSM-5 with varying crystal sizes (e.g., 0.5 µm and 5 µm) can be modified by chemical liquid deposition (CLD) with TEOS to deposit inert silica layers on the external surface.

-

Catalyst Loading and Activation: The procedure is analogous to that described for toluene methylation.

-

Reaction Initiation: The reactor is brought to the desired temperature, typically in the range of 450°C to 600°C.

-

Reactant Feed: Toluene is vaporized and fed into the reactor over the catalyst bed, often with a co-feed of an inert gas or hydrogen. The weight hourly space velocity (WHSV) is a critical parameter to control.

-

Product Collection and Analysis: The products are condensed and collected, followed by GC analysis to quantify the conversion of toluene and the distribution of benzene and xylene isomers.

Quantitative Data: Toluene Disproportionation

| Catalyst | Temperature (°C) | Pressure (bar) | Toluene Conversion (%) | This compound Selectivity (%) | Reference |

| Large ZSM-5 (2 cycles silica) | - | - | Low | 84 | |

| Modified ZSM-5 | 450-600 | - | - | 99 | |

| Modified ZSM-5 | - | 10 | 4-20 | 40-66 | |

| ZSM-5 (ion-exchanged) | 500-550 | 1 | up to 35 | 50-60 (at 15-30% conversion) |

Experimental Workflow: Toluene Disproportionation

Caption: Experimental workflow for toluene disproportionation.

Synthesis from Biomass: Diels-Alder Reaction

A promising green route to this compound involves the cycloaddition of 2,5-dimethylfuran (B142691) (DMF), derived from biomass, with ethylene. This Diels-Alder reaction is followed by dehydration to yield this compound.

Experimental Protocol: Diels-Alder Reaction of DMF and Ethylene

Materials:

-

2,5-Dimethylfuran (DMF)

-

Ethylene (high purity)

-

Zeolite catalyst (e.g., H-Beta-alumina)

-

Solvent (e.g., n-heptane)

Equipment:

-

High-pressure batch reactor or continuous flow reactor

-

Stirring mechanism (for batch reactor)

-

Temperature and pressure controllers

-

Product sampling system

-

GC-MS for analysis

Procedure:

-

Catalyst Loading: The zeolite catalyst is loaded into the reactor.

-

Reactant Charging: For a batch process, DMF and a solvent are charged into the reactor. The reactor is then sealed and purged with an inert gas.

-

Reaction Execution: The reactor is heated to the desired temperature (e.g., 250-300°C) and pressurized with ethylene to the target pressure. The reaction mixture is stirred for a specified duration.

-

Product Recovery: After the reaction, the reactor is cooled, and the liquid product is collected.

-

Analysis: The product mixture is analyzed by GC-MS to determine the conversion of DMF and the yield and selectivity of this compound.

Quantitative Data: Diels-Alder Reaction

| Catalyst | Temperature (°C) | DMF Conversion (%) | This compound Yield (%) | Reference |

| H-Beta-alumina | - | ~100 | 97 | |

| Ga,Al-*BEA | - | - | - |

Logical Relationship: Biomass to this compound

Caption: Pathway from biomass to this compound via DMF.

Other Notable Synthetic Methods

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation of toluene with a methylating agent, such as a methyl halide or methanol, in the presence of a Lewis acid catalyst (e.g., AlCl₃) or a solid acid catalyst, can produce a mixture of xylene isomers. However, this method often suffers from a lack of selectivity towards the para isomer and can lead to polyalkylation. The product distribution can be influenced by temperature, with lower temperatures favoring the kinetically controlled ortho product and higher temperatures favoring the thermodynamically more stable meta isomer.

Synthesis from Ethylene

A multi-step synthesis of this compound from ethylene has been reported. This process involves:

-

Trimerization of ethylene to 1-hexene.

-

Conversion of 1-hexene to 2,4-hexadiene (B1165886).

-

Diels-Alder reaction of 2,4-hexadiene with ethylene to form 3,6-dimethylcyclohexene.

-

Dehydrogenation of 3,6-dimethylcyclohexene to this compound.

This route is notable for its high selectivity to this compound, as the other isomers are not formed.

Conclusion

The laboratory-scale synthesis of this compound offers a variety of routes, each with its own set of advantages and disadvantages. Toluene methylation and disproportionation are well-established methods that can achieve high selectivity with the appropriate catalytic systems. The synthesis from biomass-derived DMF represents a significant step towards sustainable chemical production. The choice of the optimal synthetic route will depend on the specific goals of the research, including desired purity, scale, cost, and environmental considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field.

An In-depth Technical Guide to p-Xylene Reaction Mechanism Studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involved in the industrial transformation of p-xylene, with a primary focus on its oxidation to terephthalic acid (TPA) and its ammoxidation to terephthalonitrile (B52192). This document delves into the intricacies of the reaction pathways, details the experimental protocols for their study, and presents quantitative data to facilitate comparative analysis.

Core Reaction Mechanisms of this compound

The selective oxidation of this compound to terephthalic acid is a cornerstone of the polymer industry, primarily for the production of polyethylene (B3416737) terephthalate (B1205515) (PET).[1] The reaction proceeds through a series of intermediates, and its mechanism is heavily influenced by the catalytic system employed. Similarly, the ammoxidation of this compound is a critical process for producing terephthalonitrile, a valuable chemical intermediate.

Homogeneous Catalytic Oxidation: The AMOCO Process

The dominant industrial method for TPA production is the AMOCO process, which involves the liquid-phase aerobic oxidation of this compound.[1] This process utilizes a multi-component homogeneous catalyst system, typically salts of cobalt and manganese, with a bromine-containing promoter in an acetic acid solvent.[1][2] The reaction is typically carried out at high temperatures (175–225 °C) and pressures (1.5–3.0 MPa).[1]

The reaction mechanism is a free-radical chain reaction. The generally accepted simplified mechanism involves the following key steps:

-

Initiation: The Co(III) species, regenerated by Mn(III), abstracts a hydrogen atom from the methyl group of this compound, forming a p-methylbenzyl radical. The bromide promoter plays a crucial role in facilitating the regeneration of the active catalyst species.

-

Propagation: The p-methylbenzyl radical rapidly reacts with molecular oxygen to form a peroxyl radical. This radical then abstracts a hydrogen atom from another this compound molecule, propagating the chain and forming p-tolualdehyde.

-

Further Oxidation: The p-tolualdehyde is subsequently oxidized to p-toluic acid, then to 4-carboxybenzaldehyde (4-CBA), and finally to terephthalic acid. Each step involves a similar radical-mediated pathway.

A key challenge in the AMOCO process is the oxidation of the second methyl group, which is deactivated by the electron-withdrawing carboxylic acid group of the intermediate, p-toluic acid. The bromide promoter is essential to overcome this hurdle.[2]

Heterogeneous Catalytic Oxidation

To overcome the corrosive and separation challenges associated with the homogeneous AMOCO process, significant research has focused on developing heterogeneous catalysts. These catalysts, typically mixed metal oxides supported on various materials, offer the potential for easier separation and recycling.[1]

Commonly studied heterogeneous catalysts include cobalt and manganese oxides supported on materials like zeolites, MCM-41, and titania.[3] The fundamental reaction mechanism is still a free-radical oxidation, but the catalyst surface plays a critical role in the activation of this compound and oxygen.

Photocatalytic Oxidation

Photocatalytic oxidation of this compound represents a greener alternative, potentially operating under milder conditions of temperature and pressure.[1] This method typically employs semiconductor photocatalysts, such as TiO2 or other metal oxides, which, upon irradiation with light of appropriate wavelength, generate electron-hole pairs.[1]

The photogenerated holes can directly oxidize this compound or react with water to produce highly reactive hydroxyl radicals. These radicals then initiate the oxidation of the methyl groups of this compound, following a pathway similar to the radical mechanism in the AMOCO process. The photogenerated electrons react with oxygen to form superoxide (B77818) radicals, which also participate in the oxidation process. The selectivity towards TPA versus intermediate products is a key area of research in this field.[4]

Ammoxidation to Terephthalonitrile

The vapor-phase ammoxidation of this compound is an important industrial process for the synthesis of terephthalonitrile. This reaction involves the simultaneous oxidation and ammonolysis of the methyl groups in the presence of a catalyst, typically a mixed metal oxide, at elevated temperatures.[5] Vanadium-chromium oxide catalysts are commonly employed for this transformation.[5]

The reaction mechanism is complex but is believed to involve the surface-catalyzed oxidation of this compound to surface-adsorbed aromatic aldehydes. These aldehydes then react with ammonia, which is also adsorbed on the catalyst surface, to form imine intermediates. Subsequent dehydrogenation of the imines leads to the formation of the nitrile groups. The steric hindrance of this compound is less than that of its ortho and meta isomers, making its ammoxidation to terephthalonitrile more facile.[6]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of this compound reaction mechanisms. The following sections provide generalized methodologies for the key reaction types.

Homogeneous Catalytic Oxidation (AMOCO Process - Lab Scale)

Objective: To study the kinetics and mechanism of the liquid-phase oxidation of this compound to terephthalic acid using a Co/Mn/Br catalyst system.

Materials:

-

This compound (substrate)

-

Cobalt(II) acetate (B1210297) tetrahydrate (catalyst)

-

Manganese(II) acetate tetrahydrate (catalyst)

-

Hydrobromic acid (promoter)

-

Acetic acid (solvent)

-

High-purity oxygen or air (oxidant)

Apparatus:

-

A high-pressure batch reactor (e.g., a stirred Parr reactor) equipped with a gas inlet, liquid sampling port, pressure gauge, thermocouple, and a magnetically driven stirrer.

-

Gas flow controllers to maintain a constant flow of the oxidizing gas.

-

A heating mantle or oil bath for temperature control.

-

A condenser to minimize solvent loss.

Procedure:

-

The reactor is charged with the desired amounts of this compound, cobalt acetate, manganese acetate, and acetic acid.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove air.

-

The reactor is heated to the desired reaction temperature (e.g., 175-225 °C) under stirring.

-

Once the temperature is stable, the hydrobromic acid promoter is added.

-

The reactor is then pressurized with the oxidizing gas (oxygen or air) to the desired pressure (e.g., 1.5-3.0 MPa), and this marks the start of the reaction.

-

Liquid samples are withdrawn at regular intervals through the sampling port for analysis.

-

After the desired reaction time, the reactor is cooled to room temperature, and the pressure is carefully released.

-

The solid product (crude terephthalic acid) is collected by filtration, washed with acetic acid and then water, and dried.

Product Analysis:

-

The liquid samples are analyzed by High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of this compound, intermediates (p-tolualdehyde, p-toluic acid, 4-CBA), and the final product (terephthalic acid).

-

Gas Chromatography (GC) can be used to analyze the starting material and more volatile intermediates.[7]

Heterogeneous Catalytic Oxidation

Objective: To evaluate the performance of a solid catalyst for the selective oxidation of this compound to terephthalic acid.

Catalyst Preparation (Example: Co-Mn oxides on MCM-41):

-

MCM-41 is synthesized using standard sol-gel methods.

-

The support is impregnated with aqueous solutions of cobalt and manganese nitrates.

-

The impregnated solid is dried and then calcined at high temperature to form the mixed metal oxides.

Experimental Procedure:

-

The experimental setup is similar to the homogeneous catalysis experiment, but the reactor is charged with the solid catalyst along with the reactants and solvent.

-

The reaction is carried out under similar conditions of temperature and pressure.

-

At the end of the reaction, the catalyst is separated from the product mixture by filtration.

Catalyst Characterization:

-

The prepared catalyst is characterized by techniques such as X-ray Diffraction (XRD), Brunauer-Emmett-Teller (BET) surface area analysis, and Scanning Electron Microscopy (SEM) to determine its structural and morphological properties.

Photocatalytic Oxidation

Objective: To investigate the photocatalytic degradation of this compound and the selective formation of terephthalic acid.

Apparatus:

-

A photoreactor equipped with a light source (e.g., a UV lamp or a solar simulator).

-

A reaction vessel, often made of quartz to allow light penetration.

-

A gas dispersion tube for bubbling oxygen.

-

A magnetic stirrer.

Procedure:

-

A suspension of the photocatalyst (e.g., TiO2) in an aqueous or solvent medium containing this compound is prepared in the reaction vessel.

-

The suspension is stirred in the dark for a period to ensure adsorption-desorption equilibrium.

-

Oxygen is continuously bubbled through the suspension.

-

The light source is turned on to initiate the photocatalytic reaction.

-

Aliquots of the suspension are withdrawn at specific time intervals and filtered to remove the catalyst particles.

-

The filtrate is analyzed by HPLC to determine the concentration of this compound and its oxidation products.

Ammoxidation to Terephthalonitrile

Objective: To study the vapor-phase ammoxidation of this compound to terephthalonitrile over a solid catalyst.

Apparatus:

-

A fixed-bed flow reactor, typically a quartz or stainless steel tube.

-

A furnace to heat the reactor to the desired temperature.

-

Mass flow controllers to regulate the flow of this compound vapor, ammonia, and air.

-

A condenser and a cold trap to collect the reaction products.

Procedure:

-

A known amount of the catalyst (e.g., V-Cr-O) is packed into the reactor.

-

The catalyst is pre-treated in a flow of air or inert gas at a specific temperature.

-

A feed stream consisting of this compound vapor, ammonia, and air at a specific molar ratio is introduced into the heated reactor.

-

The reaction is carried out at a constant temperature (e.g., 380-450 °C).[5][6]

-

The effluent gas from the reactor is passed through a condenser and a cold trap to collect the liquid and solid products.

-

The collected products are analyzed by GC to determine the conversion of this compound and the selectivity to terephthalonitrile and other byproducts.

Data Presentation

The following tables summarize quantitative data from various studies on this compound oxidation and ammoxidation, providing a basis for comparison of different catalytic systems and reaction conditions.

Table 1: Homogeneous Catalytic Oxidation of this compound (AMOCO-type Processes)

| Catalyst System | Temperature (°C) | Pressure (MPa) | Solvent | This compound Conversion (%) | TPA Selectivity (%) | TPA Yield (%) | Reference |

| Co/Mn/Br | 175-225 | 1.5-3.0 | Acetic Acid | >98 | ~95 | 90-97 | [1][2] |

| Co(OAc)₂/Mn(OAc)₂/HBr | 200 | 1.5 | Acetic Acid | ~100 | - | - | [8] |

| CoBr₂/MnBr₂ | 100 | - | Acetic Acid | - | - | 93.5 | [9] |

| Co-acetate/Ozone/KBr | 80 | Atmospheric | Acetic Acid | 96 | 84 | - | [10] |

Table 2: Heterogeneous Catalytic Oxidation of this compound

| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | This compound Conversion (%) | TPA Selectivity (%) | TPA Yield (%) | Reference |

| Mn²⁺₁Co²⁺₁₀@MCM-41/HNT | >200 | 2.0 | Acetic Acid | ~100 | >95 | Quantitative | [1] |

| CeO₂ nanoparticles | 70 | 0.1 (O₂) | Aqueous | - | - | 35 | [1] |

| Mn-Ce mixed oxide | 150-185 | Atmospheric (O₂) | Aqueous | - | - | 70.5 | [1] |

Table 3: Photocatalytic Oxidation of this compound

| Photocatalyst | Light Source | Temperature (°C) | Solvent | This compound Conversion (%) | TPA Selectivity (%) | TPA Yield (%) | Reference |

| AQ-COOH | Visible Light | Room Temp. | - | 92.5 | 85.3 | 78.6 | [1] |

| Pyridinium-based | - | Room Temp. | - | 92 | 85 | - | [1] |

| FeVO₄:g-C₃N₄ | >420 nm | 20-25 | - | - | - | - |

Table 4: Ammoxidation of this compound to Terephthalonitrile

| Catalyst | Temperature (°C) | Reactant Ratio (pX:NH₃:Air) | Space Velocity (h⁻¹) | This compound Conversion (%) | Terephthalonitrile Selectivity (%) | Terephthalonitrile Yield (%) | Reference |

| No. P-87 | 380 | 1:10:30 | 1190 | 98.8 | 92.4 | 91.3 | [6] |

| V-Sb-Bi-Cr/γ-Al₂O₃ | - | - | - | - | - | - | [11] |

| V-Cr-O | 320 | - | - | - | - | - | [5] |

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows discussed in this guide.

Caption: Simplified reaction pathway for the AMOCO process.

Caption: Experimental workflow for photocatalytic oxidation.

Caption: Logical relationships in this compound ammoxidation.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scienceasia.org [scienceasia.org]

- 11. researchgate.net [researchgate.net]

Spectroscopic Characterization of p-Xylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for para-xylene (p-xylene), a key aromatic hydrocarbon used as a precursor in the synthesis of various polymers and materials. The following sections detail its characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a foundational dataset for its identification and characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Due to its symmetrical structure, this compound exhibits a simple NMR spectrum.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.05 | Singlet | 4H | Aromatic protons (C₆H ₄) |

| ~2.31 | Singlet | 6H | Methyl protons (CH ₃) |